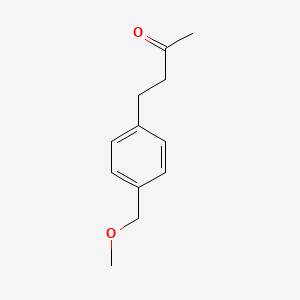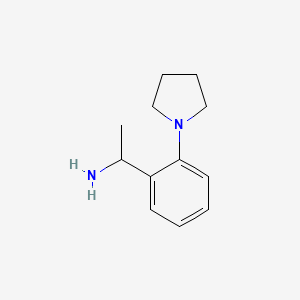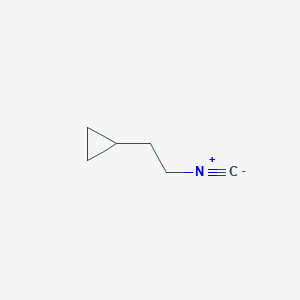![molecular formula C17H16N2O6 B13584302 [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate CAS No. 485375-40-4](/img/structure/B13584302.png)
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines a tetrahydronaphthalene moiety with a nitrofuran carboxylate group
Preparation Methods
The synthesis of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves multiple steps. The process begins with the preparation of the tetrahydronaphthalene derivative, which is then reacted with a carbamoyl chloride to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-nitrofuran-2-carboxylic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress and damage in target cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
The uniqueness of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
485375-40-4 |
|---|---|
Molecular Formula |
C17H16N2O6 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-24-17(21)14-8-9-16(25-14)19(22)23)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,18,20) |
InChI Key |
QRKZZIPHKHTKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)

![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)

![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

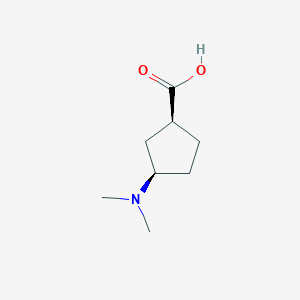
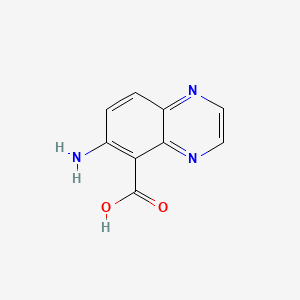
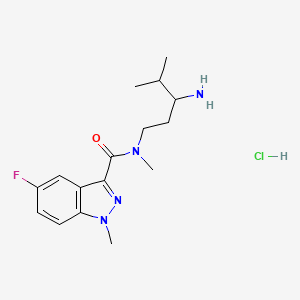
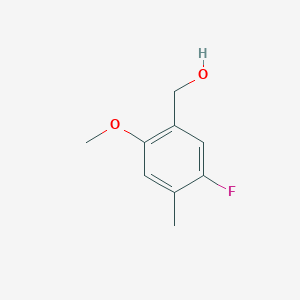
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
